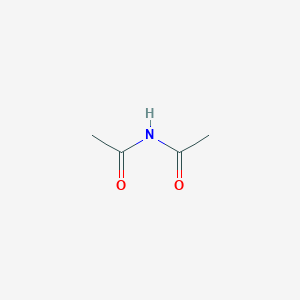

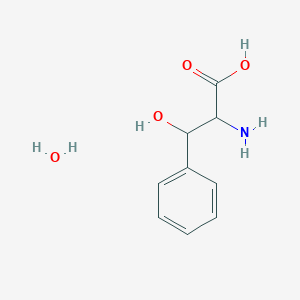

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including protection, selective reduction, and reactions with various reagents. For instance, one method for synthesizing related compounds involves the reaction of tert-butoxycarbonyl-protected amino acids with aldehydes in the presence of reagents like sodium cyanoborohydride in methanol, demonstrating the versatility and complexity of synthetic strategies for amino acid derivatives (Maity & Strömberg, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category often features tert-butoxycarbonyl (Boc) as a protective group for amino functionalities, which plays a critical role in the stereochemistry and reactivity of these molecules. X-ray crystallography and NMR techniques are typically employed to elucidate the molecular conformation and stereochemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Compounds with tert-butoxycarbonyl protection are involved in various chemical reactions, including substitutions, reductions, and cyclizations, leading to a wide range of functionalized amino acids and derivatives. These reactions are pivotal for the synthesis of peptides, peptidomimetics, and other bioactive molecules (Li et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the specific functional groups and stereochemistry of the compound. These properties are crucial for the purification and application of these compounds in further chemical synthesis and drug development (Dinesh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. For instance, the tert-butoxycarbonyl group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amino acid derivatives (Kowalski et al., 2009).

科学的研究の応用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is introduced into a variety of organic compounds to protect amine groups during synthesis .

- Methods of Application or Experimental Procedures : A method for the direct introduction of the Boc group into organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .

- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .

- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .

- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKPNZCUUZRLA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947298 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid | |

CAS RN |

244251-20-5 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)